3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane
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Overview
Description
. It belongs to the class of bicyclic compounds and is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the reaction of camphene with methanol in the presence of an acid catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis . In biology, it has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . In the medical field, it is explored for its potential therapeutic applications, although more research is needed to fully understand its effects. Industrially, it is used in the production of fragrances and flavors due to its pleasant aroma .
Mechanism of Action
The mechanism of action of 3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors . The pathways involved may include those related to inflammation and microbial inhibition, contributing to its observed biological activities .
Comparison with Similar Compounds
3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as camphor and borneol . These compounds share a similar bicyclic structure but differ in their functional groups and specific properties. For instance, camphor contains a ketone group, while borneol has a hydroxyl group. The presence of the methoxy group in this compound makes it unique and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
136029-03-3 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20O/c1-10(2)8-5-6-11(10,3)7-9(8)12-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
UYEKKZKNNAPPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2OC)C)C |
Origin of Product |
United States |
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